

# An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol

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## Compound of Interest

Compound Name: 2-Bromo-2-methylpropan-1-ol

Cat. No.: B3271752

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This technical guide provides a comprehensive overview of **2-Bromo-2-methylpropan-1-ol** (CAS No: 55376-31-3), a halogenated alcohol with significant potential in organic synthesis and as a building block in drug discovery. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development, offering a consolidated resource on its properties, synthesis, and reactivity.

## Core Physical and Chemical Properties

**2-Bromo-2-methylpropan-1-ol** is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.<sup>[1]</sup> It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 1: Physicochemical Properties of **2-Bromo-2-methylpropan-1-ol**

Property	Value	Source
Molecular Formula	C4H9BrO	PubChem[1]
Molecular Weight	153.02 g/mol	PubChem[1]
CAS Number	55376-31-3	PubChem[1]
IUPAC Name	2-bromo-2-methylpropan-1-ol	PubChem[1]
Synonyms	2-Bromo-2-methyl-1-propanol, 2-Bromo-2-methylpropanol	PubChem[1]
Computed XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

## Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **2-Bromo-2-methylpropan-1-ol** is not abundant, a plausible and efficient method involves the bromination of isobutylene oxide. This approach provides a direct route to the target molecule.

### Proposed Synthesis of 2-Bromo-2-methylpropan-1-ol from Isobutylene Oxide

This protocol describes a laboratory-scale synthesis of **2-Bromo-2-methylpropan-1-ol**.

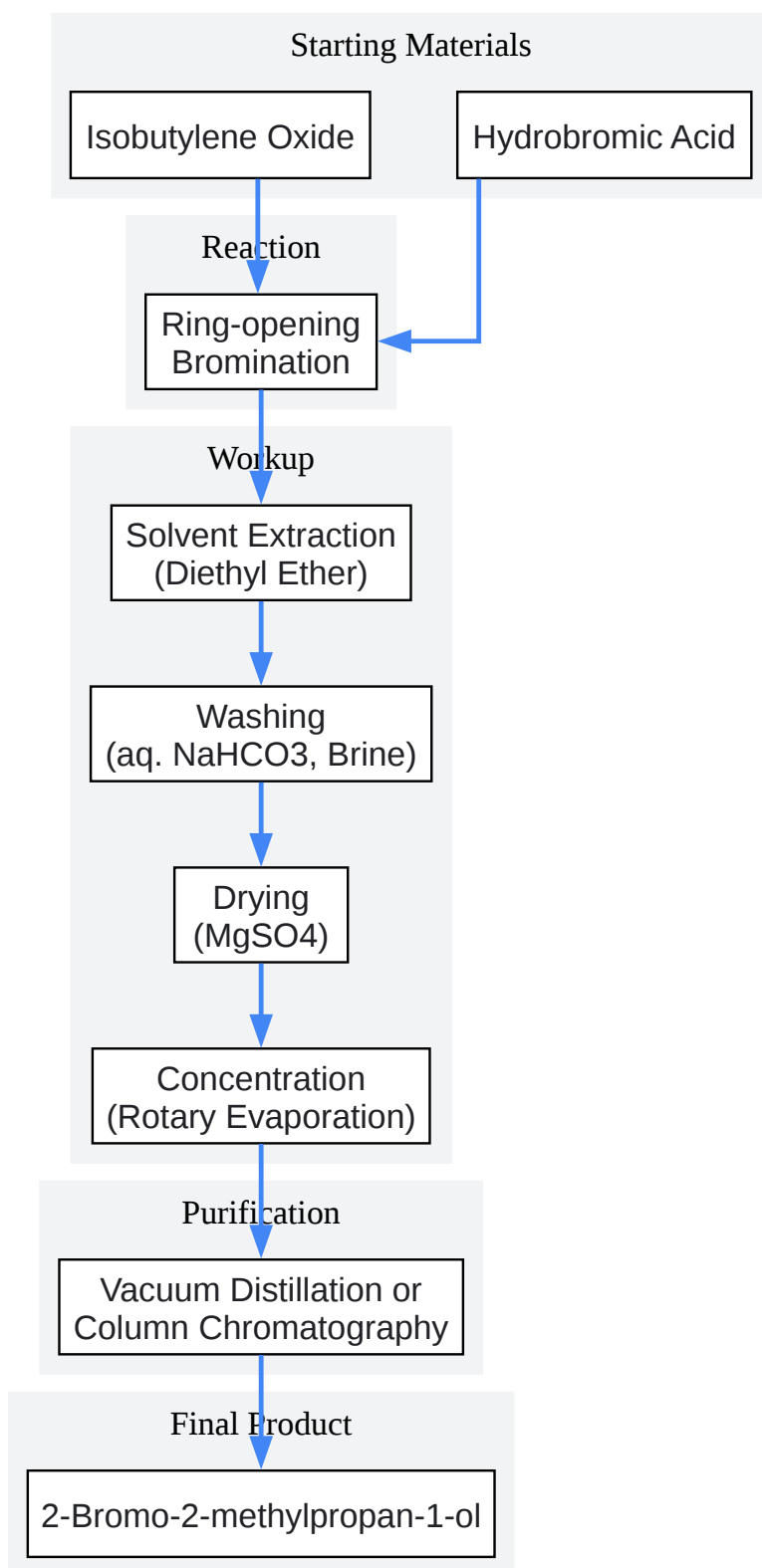
Materials:

- Isobutylene oxide
- Hydrobromic acid (48% aqueous solution)
- Diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Experimental Protocol:

- In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
- Add isobutylene oxide (1.0 eq) to the flask and cool it in an ice bath to 0 °C.
- Slowly add hydrobromic acid (48% aq., 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **2-Bromo-2-methylpropan-1-ol** by vacuum distillation or column chromatography.



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Proposed workflow for the synthesis of **2-Bromo-2-methylpropan-1-ol**.

## Spectroscopic Data (Predicted)

While experimental spectra for **2-Bromo-2-methylpropan-1-ol** are not readily available in public databases, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds, such as 2-bromo-2-methylpropane and 2-methylpropan-1-ol.

Table 2: Predicted Spectroscopic Data for **2-Bromo-2-methylpropan-1-ol**

Technique	Predicted Features
<sup>1</sup> H NMR	Singlet (6H, -C(CH <sub>3</sub> ) <sub>2</sub> ) around 1.8 ppm; Singlet (2H, -CH <sub>2</sub> OH) around 3.6 ppm; Broad singlet (1H, -OH) variable.
<sup>13</sup> C NMR	Quaternary carbon (-C(Br)(CH <sub>3</sub> ) <sub>2</sub> ) around 70 ppm; Methyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> ) around 30 ppm; Methylene carbon (-CH <sub>2</sub> OH) around 75 ppm.
IR (Infrared)	Broad O-H stretch (~3400 cm <sup>-1</sup> ); C-H stretches (~2960-2870 cm <sup>-1</sup> ); C-O stretch (~1040 cm <sup>-1</sup> ); C-Br stretch (~600-500 cm <sup>-1</sup> ). <a href="#">[2]</a> <a href="#">[3]</a>
Mass Spec. (EI)	Molecular ion peak (M <sup>+</sup> ) showing characteristic M and M+2 pattern for bromine. Key fragments from loss of Br, H <sub>2</sub> O, and CH <sub>3</sub> .

## Reactivity and Potential Applications

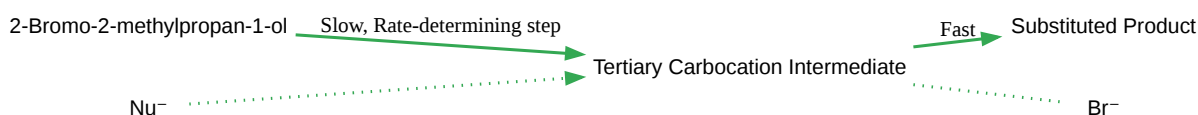
The reactivity of **2-Bromo-2-methylpropan-1-ol** is largely dictated by the tertiary alkyl bromide functionality. Similar to 2-bromo-2-methylpropane, it is expected to readily undergo nucleophilic substitution reactions via an SN1 mechanism due to the stability of the resulting tertiary carbocation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The presence of the primary alcohol group offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. This dual functionality makes **2-Bromo-2-methylpropan-1-ol** a versatile intermediate in organic synthesis.

In the context of drug development, this compound can be used as a scaffold to introduce the neopentyl group with a reactive handle (bromine) for further elaboration, and a hydroxyl group for improving solubility or as a point of attachment for other moieties. One documented application is in the preparation of naphthol-phenylboronic acid ester compounds with potential antitumor activity.[7]

## SN1 Reaction Pathway

The tertiary nature of the carbon bearing the bromine atom strongly favors a unimolecular nucleophilic substitution (SN1) mechanism. The reaction proceeds in a stepwise manner, initiated by the departure of the bromide leaving group to form a stable tertiary carbocation. This intermediate is then rapidly attacked by a nucleophile.



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## References

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- 2. infrared spectrum of 2-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br (CH<sub>3</sub>)<sub>3</sub>CBr prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-methylpropan-1-ol C<sub>4</sub>H<sub>10</sub>O (CH<sub>3</sub>)<sub>2</sub>CHCH<sub>2</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of

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